4-Amino-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is a compound that features a benzaldehyde group substituted with an amino group and a boronic ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde typically involves the reaction of 4-amino-2-bromobenzaldehyde with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and requires a base like potassium carbonate. The reaction mixture is heated to facilitate the formation of the boronic ester group .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Coupling Reactions: The boronic ester group enables Suzuki-Miyaura coupling reactions with aryl halides to form biaryl compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Acyl chlorides, anhydrides
Coupling: Palladium catalysts, aryl halides
Major Products Formed
Oxidation: 4-Amino-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
Reduction: 4-Amino-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl alcohol
Substitution: Various amides and derivatives
Coupling: Biaryl compounds
Scientific Research Applications
4-Amino-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including dyes and polymers.
Biology: Employed in the development of fluorescent probes for biological imaging.
Medicine: Investigated for its potential in drug discovery and development, particularly in the design of enzyme inhibitors.
Mechanism of Action
The mechanism of action of 4-Amino-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde involves its functional groups:
Aldehyde Group: Participates in nucleophilic addition reactions, forming intermediates that can undergo further transformations.
Amino Group: Acts as a nucleophile in substitution reactions, forming various derivatives.
Boronic Ester Group: Facilitates Suzuki-Miyaura coupling reactions, enabling the formation of biaryl compounds.
Comparison with Similar Compounds
Similar Compounds
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: Lacks the amino group, limiting its reactivity in certain substitution reactions.
4-Amino-2-bromobenzaldehyde: Lacks the boronic ester group, making it unsuitable for Suzuki-Miyaura coupling reactions.
4-Amino-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid: An oxidized derivative with different reactivity and applications.
Uniqueness
4-Amino-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is unique due to the presence of both an amino group and a boronic ester group. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound for various applications in research and industry .
Properties
CAS No. |
1352730-62-1 |
---|---|
Molecular Formula |
C13H18BNO3 |
Molecular Weight |
247.10 g/mol |
IUPAC Name |
4-amino-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |
InChI |
InChI=1S/C13H18BNO3/c1-12(2)13(3,4)18-14(17-12)11-7-10(15)6-5-9(11)8-16/h5-8H,15H2,1-4H3 |
InChI Key |
ODNFXAAMKBTHDO-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)N)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.